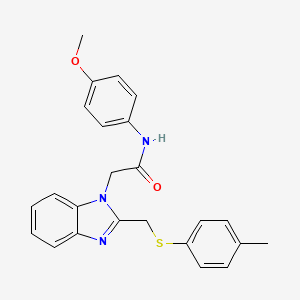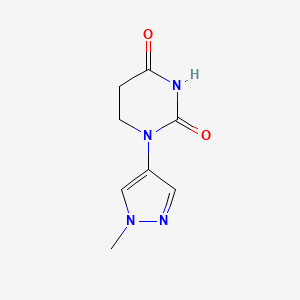
1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-Methylpyrazol-4-yl)ethanone” is a related compound with a molecular formula of C6H8N2O . Another related compound is “(1-Methylpyrazol-4-yl)methanol” with a molecular formula of C5H8N2O .
Synthesis Analysis
While specific synthesis methods for “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” were not found, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis
The molecular structure of “1-(1-Methylpyrazol-4-yl)ethanone” is available . Another related compound, “(1-Methylpyrazol-4-yl)methanol”, also has its molecular structure available .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Methylpyrazol-4-yl)ethanone” are available . Another related compound, “(1-Methylpyrazol-4-yl)methanol”, also has its physical and chemical properties available .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Babić-Samardžija et al. (2005) explored the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, for acidic iron corrosion. The investigation revealed that these compounds effectively reduce corrosion in an acidic environment, making them potential candidates for industrial applications in corrosion prevention. The structural and electronic parameters of these diazoles, determined through computational methodologies, support their effectiveness as corrosion inhibitors (Babić-Samardžija et al., 2005).
Dye Chemistry
The research conducted by Lyčka (1999) focused on the NMR spectra and azo-hydrazone tautomerism of some dyes, including pyrazole-4,5-dione derivatives. This study provides valuable insights into the structural aspects of these compounds, which are crucial for understanding their behavior and applications in dye chemistry (Lyčka, 1999).
Novel Heterocycles Synthesis
Bardovskyi et al. (2020) synthesized new heterocycles related to aryl[e][1,3]diazepinediones, showcasing the versatility of pyrazine derivatives in the creation of novel compounds with potential applications in drug design and medicinal chemistry. The study highlights the chemical properties and potential drug precursor applications of these newly synthesized structures (Bardovskyi et al., 2020).
Antibacterial Activity
Ahmed et al. (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones tetra-azabenzo(f)azulenes, including pyrazole-4,5-dione derivatives, and tested their antibacterial properties. This research contributes to the field of medicinal chemistry by providing insights into the antibacterial potential of these compounds (Ahmed et al., 2006).
Mecanismo De Acción
While the mechanism of action for “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” is not known, a related compound, 1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea, is believed to act as a chelating ligand, forming stable complexes with metals.
Safety and Hazards
Direcciones Futuras
The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary. Heterocyclic compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, “1-(1-Methylpyrazol-4-yl)-1,3-diazinane-2,4-dione” and related compounds may have potential applications in drug development.
Propiedades
IUPAC Name |
1-(1-methylpyrazol-4-yl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-11-5-6(4-9-11)12-3-2-7(13)10-8(12)14/h4-5H,2-3H2,1H3,(H,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYXGIROQFTPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)
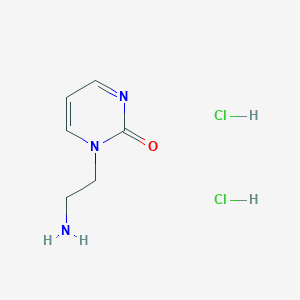
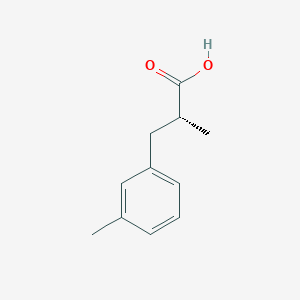
![2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853496.png)
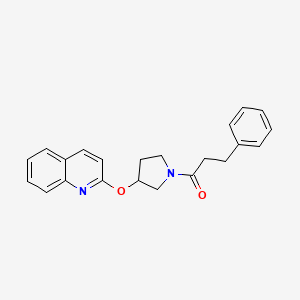
![13-Ethyl-8-(2-methoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2853502.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2853503.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2853505.png)
![2-imino-1,10-dimethyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2853506.png)
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2853508.png)
![2-chloro-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2853509.png)
